Butylsilane

Catalog No.
S1503299
CAS No.
1600-29-9
M.F
C4H9Si
M. Wt
85.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylsilane

CAS Number

1600-29-9

Product Name

Butylsilane

Molecular Formula

C4H9Si

Molecular Weight

85.2 g/mol

InChI

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3

InChI Key

ZTAYJSRSQODHEO-UHFFFAOYSA-N

SMILES

CCCC[Si]

Canonical SMILES

CCCC[Si]

Butylsilane is a monofunctional alkylsilane used as a precursor and surface modification agent in semiconductor manufacturing and materials science.[1][2] As a member of the RSiH3 class of compounds, its primary value lies in the controlled delivery of a single butyl group and a reactive silane (SiH3) moiety to a substrate. This structure allows it to form self-assembled monolayers for creating hydrophobic surfaces or to serve as a single-source precursor for silicon-containing thin films, such as silicon carbide (SiC).[3][4] Key procurement-relevant physical properties include a boiling point of 56.7 °C and a density of 0.68 g/mL, which dictate its handling and process compatibility in chemical vapor deposition (CVD) systems.[5][6][7]

Substituting Butylsilane with other alkylsilanes (e.g., methylsilane, ethylsilane) or functionally different precursors (e.g., fluorosilanes) is often impractical due to significant shifts in process parameters and final material properties. The length of the alkyl chain directly influences boiling point, vapor pressure, and thermal decomposition kinetics, which are critical for reproducible chemical vapor deposition (CVD) processes.[8][9] For surface modification, the butyl group provides a specific level of hydrophobicity and packing density in self-assembled monolayers that is not interchangeable with the shorter chains of methyl or ethyl silanes, or the oleophobic properties imparted by fluorinated analogs.[4][10] Therefore, specifying Butylsilane is necessary when process temperatures, precursor flow rates, and target surface energies are tightly defined.

Defined Volatility for Controlled Precursor Delivery in CVD/ALD Processes

Butylsilane exhibits a boiling point of 56.7 °C, which provides a key process window for vapor-phase delivery. This is significantly higher than shorter-chain analogs like ethylsilane (7.5 °C) and propylsilane (30.5 °C), but lower than longer-chain versions like pentylsilane (88.7 °C). This specific volatility allows for stable precursor delivery using standard bubbler and heating equipment without requiring cryogenic cooling (like ethylsilane) or excessively high temperatures that could induce premature decomposition.

Evidence DimensionBoiling Point (°C)
Target Compound Data56.7 °C
Comparator Or BaselineEthylsilane: 7.5 °C; Propylsilane: 30.5 °C
Quantified Difference+49.2 °C vs. Ethylsilane; +26.2 °C vs. Propylsilane
ConditionsAtmospheric pressure, literature values.

This specific boiling point simplifies equipment setup and improves process control in CVD/ALD systems compared to more volatile or less volatile alkylsilane homologs.

Precursor Suitability: Thermal Decomposition Behavior for SiC Film Growth

Studies on the thermal decomposition of monosubstituted alkylsilanes (RSiH3) show that the primary dissociation pathway is a 1,1 H2 elimination, which is largely independent of the alkyl group (R) under certain conditions.[9] However, the alkyl group's nature influences the properties of the resulting silicon carbide (SiC) film. Butylsilane serves as a single-source precursor for SiC, where the 4:1 carbon-to-silicon ratio in the molecule is advantageous for forming carbon-rich or stoichiometric SiC layers.[11] This contrasts with precursors like methylsilane (1:1 C:Si ratio), which may require co-reactants or different process conditions to achieve similar film compositions.[12]

Evidence DimensionInherent Stoichiometry (C:Si ratio)
Target Compound Data4:1
Comparator Or BaselineMethylsilane: 1:1
Quantified Difference4x higher carbon content per molecule
ConditionsUse as a single-source precursor for SiC deposition via pyrolysis.

The intrinsic 4:1 C:Si ratio makes Butylsilane a more direct precursor for certain compositions of SiC films, potentially simplifying the deposition process by eliminating the need for additional carbon-source gases.

Effective Hydrophobicity for Surface Modification Without Fluorine

Alkylsilanes, including Butylsilane, are used to create hydrophobic surfaces on mineral substrates like glass or silicon wafers.[4] The butyl group provides a nonpolar surface that effectively repels water. While fluorinated alkylsilanes can achieve higher contact angles and oleophobicity (oil repellency), they introduce fluorine into the system, which may be undesirable in certain biological or electronic applications.[13] Butylsilane offers a practical level of hydrophobicity, superior to very short-chain silanes, without the chemical and potential regulatory complexities of using fluorinated compounds.

Evidence DimensionSurface Functionality
Target Compound DataHydrophobic
Comparator Or BaselineFluoroalkylsilanes: Hydrophobic and Oleophobic
Quantified DifferenceProvides hydrophobicity without introducing fluorine or achieving oleophobicity.
ConditionsSurface treatment of hydroxylated substrates.

This compound is the right choice for applications requiring effective, fluorine-free water repellency, balancing performance with compositional simplicity.

Precursor for Low-Temperature Chemical Vapor Deposition (CVD) of SiC Films

Butylsilane's defined volatility and thermal decomposition pathway make it suitable as a single-source precursor for depositing silicon carbide (SiC) thin films.[9] Its boiling point allows for controlled delivery into a CVD reactor, where it pyrolyzes to form SiC, a critical wide-bandgap semiconductor material used in high-power electronics.[11]

Fabrication of Stable, Fluorine-Free Hydrophobic Surfaces

For applications where water repellency is required but fluorine is prohibited, Butylsilane is an effective surface modification agent. It reacts with hydroxylated surfaces (e.g., silicon wafers, glass) to form a covalently bonded monolayer that reduces surface energy and prevents wetting.[4][10]

Controlled Surface Passivation in Semiconductor Device Fabrication

In semiconductor manufacturing, silanes are used for surface treatment and to improve adhesion between different material layers.[1] Butylsilane can be used to passivate surfaces, creating a stable, non-reactive interface that is essential for device performance and reliability. Its specific molecular footprint differentiates it from other alkylsilanes for creating layers with defined thickness and dielectric properties.

Wikipedia

Butylsilane

Dates

Last modified: 08-15-2023

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